Cis-4-{[(benzyloxy)carbonyl](methyl)amino}cyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC16560183
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO4 |
|---|---|
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 4-[methyl(phenylmethoxycarbonyl)amino]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H21NO4/c1-17(14-9-7-13(8-10-14)15(18)19)16(20)21-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,19) |
| Standard InChI Key | AZIRNWNIDAXVQQ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1CCC(CC1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is cis-4-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid, reflecting its stereochemistry and substituent arrangement. Synonyms include (1r,4r)-4-(benzyl(methyl)amino)cyclohexanecarboxylic acid and 4-[benzyl(methyl)amino]cyclohexane-1-carboxylic acid .
Molecular Formula and Weight
The molecular formula is C₁₅H₂₁NO₃, with a calculated molecular weight of 263.33 g/mol . The cis configuration is confirmed by the (1r,4r) stereodescriptors, indicating both substituents occupy equatorial positions on the cyclohexane ring.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.33 g/mol |
| SMILES | CN(CC1=CC=CC=C1)C2CCC(CC2)C(=O)O |
| InChIKey | LPIKRTKYTZNTLR-UHFFFAOYSA-N |
Stereochemical Analysis
The cis configuration ensures spatial proximity between the benzyloxycarbonyl-methylamino group and the carboxylic acid, influencing hydrogen-bonding capabilities and solubility. X-ray crystallography of analogous compounds reveals a chair conformation with axial carboxylate and equatorial amino substituents, minimizing steric strain .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three key steps:
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Amino Group Protection: Reaction of methylamine with benzyl chloroformate in the presence of sodium bicarbonate yields the benzyloxycarbonyl (Cbz)-protected intermediate .
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Cyclohexane Ring Formation: Cyclohexane carboxylation via Friedel-Crafts acylation or Dieckmann condensation introduces the carboxylic acid group.
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Stereochemical Control: Catalytic hydrogenation or chiral resolution ensures cis selectivity, achieving enantiomeric excess >98% in optimized conditions .
Industrial-Scale Production
Industrial methods employ continuous-flow reactors to enhance yield (up to 85%) and reduce byproducts. Purification via recrystallization from ethanol/water mixtures achieves >99.5% purity, critical for pharmaceutical applications .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but high solubility in polar aprotic solvents like DMSO (≥50 mg/mL). It remains stable under inert atmospheres but undergoes gradual hydrolysis in acidic or alkaline media, releasing benzyl alcohol and methylamine .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1705 cm⁻¹ (C=O stretch, carboxylic acid) and 1680 cm⁻¹ (C=O stretch, carbamate).
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NMR (¹H): δ 7.35–7.28 (m, 5H, aromatic), δ 3.85 (s, 2H, CH₂Ph), δ 2.95 (s, 3H, N-CH₃) .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s carbamate group facilitates peptide coupling reactions, serving as a precursor for protease inhibitors and GPCR modulators. For example, it is utilized in synthesizing cilazapril, an angiotensin-converting enzyme (ACE) inhibitor .
Material Science
Its rigid cyclohexane backbone enhances thermal stability in polymer matrices, enabling applications in high-performance adhesives and coatings.
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